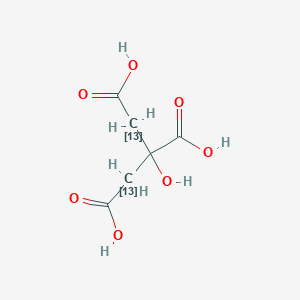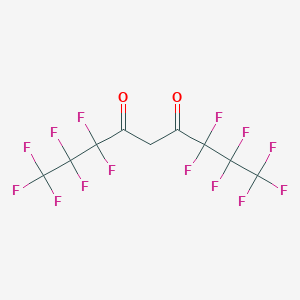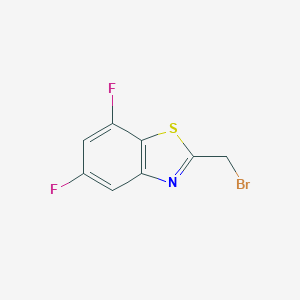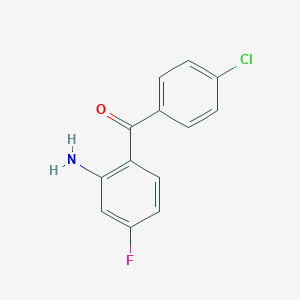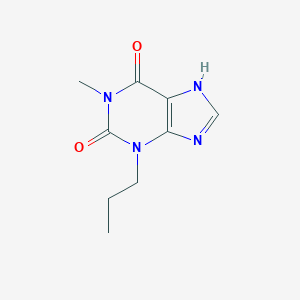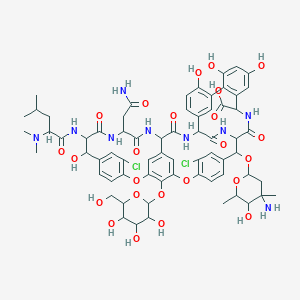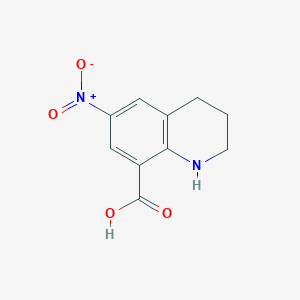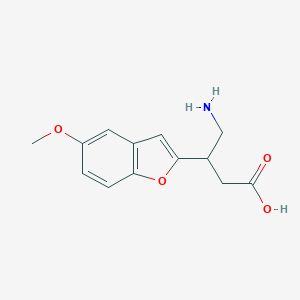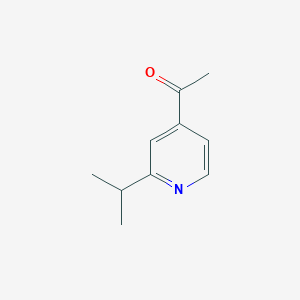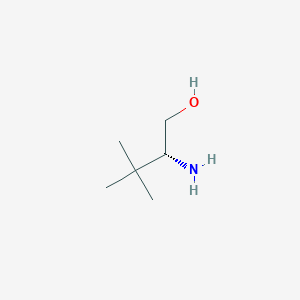![molecular formula C10H14N2O3 B053312 tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate CAS No. 113906-60-8](/img/structure/B53312.png)
tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate” is a chemical compound with the molecular formula C9H13NO3 . It is also known by other names such as “tert-Butyl 2-furylcarbamate”, “tert-Butyl N-(2-furyl)carbamate”, and “(tert-butoxy)-N-(2-furyl)carboxamide” among others .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which is a class of compounds that “tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate” belongs to, is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate” consists of a carbamate group (NHCOO) attached to a tert-butyl group and a furan ring . The average mass of the molecule is 183.204 Da and the monoisotopic mass is 183.089539 Da .Chemical Reactions Analysis
Tert-Butyl carbamates can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The Boc group is stable towards most nucleophiles and bases .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-7-8-5-4-6-14-8/h4-7H,1-3H3,(H,12,13)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMDEIMNCXIHJG-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

